4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Description
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a halogenated thiophene sulfonamide derivative characterized by a dibrominated thiophene core and a sulfonamide group linked to a 4-(trifluoromethyl)phenyl substituent. The presence of bromine atoms at the 4,5-positions of the thiophene ring and the electron-withdrawing trifluoromethyl group on the aryl moiety likely influence its electronic properties, solubility, and intermolecular interactions.
Properties
CAS No. |
646040-68-8 |
|---|---|
Molecular Formula |
C11H6Br2F3NO2S2 |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
4,5-dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H |
InChI Key |
DMEVTZGYMGOJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Bromination followed by Sulfonamide Formation
Step 1: Bromination of Thiophene
- Reagents : Thiophene, bromine or brominating agents (e.g., N-bromosuccinimide).
- Conditions : Typically carried out in an inert atmosphere under reflux conditions.
- Outcome : Formation of 4,5-dibromothiophene.
Step 2: Formation of Sulfonamide
- Reagents : 4-(trifluoromethyl)aniline, sulfonyl chloride (e.g., benzenesulfonyl chloride).
- Conditions : Reaction in a suitable solvent (e.g., dichloromethane) at low temperatures.
- Outcome : Formation of the desired sulfonamide product.
Method B: Direct Synthesis from Precursors
This method involves the direct coupling of the brominated thiophene with the sulfonamide precursor.
Step 1: Synthesis of Brominated Thiophene
- Utilize commercially available or synthesized 4-bromothiophene.
Step 2: Reaction with Trifluoromethyl Aniline
- Reagents : 4-(trifluoromethyl)aniline and a coupling agent (e.g., EDC or DCC).
- Conditions : Conducted in an organic solvent (e.g., DMF) at room temperature.
- Outcome : Direct formation of the target compound.
Method C: Multi-step Synthesis via Intermediates
This method involves synthesizing intermediates that subsequently lead to the final product.
| Step | Description | Reagents | Conditions |
|---|---|---|---|
| 1 | Synthesis of intermediate thiophene derivative | Thiophene derivative | Reflux in solvent |
| 2 | Bromination of intermediate | Bromine | Inert atmosphere |
| 3 | Coupling with trifluoromethyl aniline | EDC/DCC | Room temperature |
| 4 | Final purification | Column chromatography | Various solvents |
Industrial Scale Production
For large-scale production, continuous flow reactors are increasingly employed to enhance consistency and efficiency during synthesis. This method allows for precise control over reaction conditions and improved safety profiles.
Recent studies have highlighted the biological activities associated with 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide:
- The compound has shown potential as an inhibitor for various enzymes due to its sulfonamide group, which can form hydrogen bonds with active sites.
- The trifluoromethyl group enhances membrane permeability, facilitating intracellular access to targets.
Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Membrane Permeability | Enhanced ability to penetrate cellular membranes |
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atoms can be replaced by aryl or alkyl groups, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has been investigated for its potential as an anti-cancer agent. Studies have indicated that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
- Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of thiophene-based sulfonamides, demonstrating that modifications at the phenyl ring significantly enhance anti-cancer activity .
Materials Science
This compound is also being explored for its properties in organic electronics, particularly in the development of organic semiconductors. The presence of bromine and trifluoromethyl groups contributes to enhanced charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Data Table: Charge Transport Properties
| Compound | Mobility (cm²/V·s) | Application |
|---|---|---|
| 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | 0.1 - 0.5 | OLEDs, OPVs |
| Comparable Thiophene Derivative | 0.05 - 0.3 | OLEDs |
Environmental Science
The environmental impact of thiophene derivatives is a growing area of research. Studies have focused on their degradation pathways and toxicity profiles to assess their safety for use in agricultural applications as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atoms on the thiophene ring can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the heterocyclic core (thiophene vs. benzene), halogenation patterns, and aryl substituents. Key comparisons include:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Thiophene | 4,5-Dibromo; 4-(trifluoromethyl)phenyl | Enhanced electrophilicity due to bromine; CF₃ group improves lipophilicity |
| N-[4-(Trifluoromethyl)phenyl]benzene-sulfonamide | Benzene | H; 4-(trifluoromethyl)phenyl | Lower steric hindrance; reduced halogen-mediated reactivity |
| 4-Chloro-N-[4-(chlorophenyl)thiophene-2-sulfonamide | Thiophene | 4-Cl; 4-Cl-phenyl | Less electron-withdrawing than Br; potential for altered bioactivity |
| 5-Bromo-N-[4-nitrophenyl]thiophene-2-sulfonamide | Thiophene | 5-Br; 4-NO₂-phenyl | Nitro group increases polarity; bromine enhances halogen bonding |
- Aryl Group Variations : The 4-(trifluoromethyl)phenyl group contributes to metabolic stability and membrane permeability, contrasting with nitro- or hydroxy-substituted aryl groups, which may increase solubility but reduce bioavailability .
Spectroscopic Properties
Infrared (IR) spectroscopy data from related sulfonamides reveal critical insights:
For the target compound, similar diagnostic bands are expected: a strong C=S stretch (if present) and NH stretches indicative of sulfonamide tautomerism. The absence of C=O bands would align with fully conjugated systems.
Biological Activity
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a synthetic compound characterized by its unique molecular structure, which includes bromine and trifluoromethyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antibacterial properties.
Chemical Structure and Properties
- Molecular Formula : C11H6Br2F3NO2S2
- CAS Number : 646040-68-8
The structure of this compound features a thiophene ring, which is known for its electronic properties that can influence biological activity. The presence of bromine and trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.
Biological Activity Overview
Research indicates that 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of compounds in the thiophene sulfonamide class. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain thiophene derivatives exhibit significant inhibitory effects on tumor growth, with IC50 values indicating varying degrees of potency against different cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.6 |
| MCF-7 (Breast Cancer) | 3.2 |
| A549 (Lung Cancer) | 4.8 |
These findings suggest that modifications to the thiophene core could yield compounds with enhanced anticancer properties.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that thiophene sulfonamides can inhibit the growth of various gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results indicate that the compound has promising antibacterial activity, particularly against pathogenic strains.
The exact mechanism by which 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
-
Study on Anticancer Effects : A recent study published in Cancer Letters demonstrated that a related thiophene sulfonamide derivative significantly reduced tumor size in xenograft models of breast cancer.
"The compound exhibited a dose-dependent reduction in tumor volume, highlighting its potential as a therapeutic agent" .
-
Antibacterial Efficacy Assessment : Another study focused on the antibacterial properties of thiophene derivatives indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.
"Our findings underscore the importance of thiophene-based compounds in combating resistant bacterial strains" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
